Cas no 886903-08-8 (1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)-3-(2-methylphenyl)urea)

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)-3-(2-methylphenyl)urea is a synthetic urea derivative characterized by its unique molecular structure, incorporating a dihydropyrrole core, an ethoxyphenyl group, and a 2-methylphenyl substituent. This compound exhibits potential as an intermediate in pharmaceutical and agrochemical research due to its structural versatility and functional group diversity. Its well-defined chemical properties enable precise modifications for targeted applications, such as drug discovery or bioactive molecule synthesis. The presence of both aromatic and heterocyclic moieties enhances its binding affinity in molecular interactions, making it a candidate for further investigation in medicinal chemistry. The compound's stability under standard laboratory conditions ensures reliable handling and storage.
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)-3-(2-methylphenyl)urea structure
886903-08-8 structure
Product name:1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)-3-(2-methylphenyl)urea
CAS No:886903-08-8
MF:C20H23N3O2
MW:337.415524721146
CID:5476746

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)-3-(2-methylphenyl)urea Chemical and Physical Properties

Names and Identifiers

    • 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)-3-(2-methylphenyl)urea
    • Inchi: 1S/C20H23N3O2/c1-3-25-17-12-10-16(11-13-17)23(19-9-6-14-21-19)20(24)22-18-8-5-4-7-15(18)2/h4-5,7-8,10-13H,3,6,9,14H2,1-2H3,(H,22,24)
    • InChI Key: QDCBDMOYWMKRQW-UHFFFAOYSA-N
    • SMILES: N(C1=NCCC1)(C1=CC=C(OCC)C=C1)C(NC1=CC=CC=C1C)=O

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)-3-(2-methylphenyl)urea Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2593-0882-4mg
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)-3-(2-methylphenyl)urea
886903-08-8 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2593-0882-5μmol
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)-3-(2-methylphenyl)urea
886903-08-8 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2593-0882-5mg
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)-3-(2-methylphenyl)urea
886903-08-8 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2593-0882-20mg
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)-3-(2-methylphenyl)urea
886903-08-8 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2593-0882-25mg
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)-3-(2-methylphenyl)urea
886903-08-8 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2593-0882-10μmol
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)-3-(2-methylphenyl)urea
886903-08-8 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2593-0882-10mg
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)-3-(2-methylphenyl)urea
886903-08-8 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2593-0882-40mg
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)-3-(2-methylphenyl)urea
886903-08-8 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2593-0882-2μmol
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)-3-(2-methylphenyl)urea
886903-08-8 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2593-0882-20μmol
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)-3-(2-methylphenyl)urea
886903-08-8 90%+
20μl
$79.0 2023-05-16

Additional information on 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)-3-(2-methylphenyl)urea

Comprehensive Overview of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)-3-(2-methylphenyl)urea (CAS No. 886903-08-8)

The compound 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)-3-(2-methylphenyl)urea, identified by its CAS No. 886903-08-8, is a specialized urea derivative with significant potential in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a dihydropyrrole core, an ethoxyphenyl group, and a methylphenyl substituent, makes it a subject of interest for scientists exploring novel bioactive molecules. This article delves into its properties, applications, and relevance in contemporary research, addressing common queries such as "urea derivatives in drug discovery" and "synthetic pathways for heterocyclic compounds."

In recent years, the demand for heterocyclic urea derivatives has surged due to their versatility in medicinal chemistry. Researchers are particularly intrigued by the 1-(3,4-dihydro-2H-pyrrol-5-yl) moiety, which is known to enhance binding affinity in enzyme inhibition studies. The 4-ethoxyphenyl group further contributes to the compound's lipophilicity, a critical factor in optimizing drug bioavailability. These attributes align with trending topics like "improving drug solubility" and "targeted drug delivery systems," making this compound a focal point in modern pharmacology.

From a synthetic perspective, CAS No. 886903-08-8 exemplifies the convergence of green chemistry and high-yield synthesis. Its preparation often involves catalytic methods that minimize waste, resonating with the global push for sustainable practices. Laboratories frequently search for "eco-friendly synthesis of urea compounds" or "catalysts for nitrogen-containing heterocycles," underscoring the compound's alignment with industry trends. Additionally, its structural complexity offers a benchmark for computational chemists developing AI-driven molecular modeling tools.

The agrochemical sector also benefits from derivatives of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)-3-(2-methylphenyl)urea, particularly in designing next-generation pesticides with reduced environmental impact. Its methylphenyl group has shown promise in enhancing pesticidal activity while maintaining low toxicity—a balance highly sought after in queries like "safe agrochemical formulations." This dual applicability in pharmaceuticals and agriculture positions the compound as a multidisciplinary asset.

Analytical characterization of 886903-08-8 typically employs advanced techniques such as NMR spectroscopy and mass spectrometry, addressing common questions about "structural elucidation of complex ureas." Its stability under various pH conditions further makes it a candidate for "excipient compatibility studies," a hot topic in formulation science. Moreover, patent databases reveal growing interest in its analogs, reflecting its commercial potential.

In conclusion, 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)-3-(2-methylphenyl)urea represents a compelling case study in the evolution of functionalized urea compounds. Its intersection with cutting-edge research areas—from drug design to sustainable chemistry—ensures its continued relevance. As laboratories worldwide explore its full potential, this compound is poised to address some of the most pressing challenges in science today.

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